1,2-Dihydro-2-(iodomethyl)-naphthalene 1,2-Dihydro-2-(iodomethyl)-naphthalene
Brand Name: Vulcanchem
CAS No.: 105812-53-1
VCID: VC20824752
InChI: InChI=1S/C11H11I/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-6,9H,7-8H2
SMILES: C1C(C=CC2=CC=CC=C21)CI
Molecular Formula: C11H11I
Molecular Weight: 270.11 g/mol

1,2-Dihydro-2-(iodomethyl)-naphthalene

CAS No.: 105812-53-1

Cat. No.: VC20824752

Molecular Formula: C11H11I

Molecular Weight: 270.11 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dihydro-2-(iodomethyl)-naphthalene - 105812-53-1

Specification

CAS No. 105812-53-1
Molecular Formula C11H11I
Molecular Weight 270.11 g/mol
IUPAC Name 2-(iodomethyl)-1,2-dihydronaphthalene
Standard InChI InChI=1S/C11H11I/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-6,9H,7-8H2
Standard InChI Key UBNOFIFZXOYEHD-UHFFFAOYSA-N
SMILES C1C(C=CC2=CC=CC=C21)CI
Canonical SMILES C1C(C=CC2=CC=CC=C21)CI

Introduction

Physical and Chemical Properties

Basic Identification

The identification parameters for 1,2-dihydro-2-(iodomethyl)-naphthalene are summarized in Table 1 below:

ParameterValue
Chemical Name1,2-Dihydro-2-(iodomethyl)-naphthalene
CAS Registry Number105812-53-1
Molecular FormulaC11H11I
Molecular Weight270.11 g/mol (calculated)
AppearanceDetailed in manufacturer specifications
Purity (Commercial)98% Minimum

The compound exists as a partially hydrogenated naphthalene derivative with an iodomethyl group attached to the saturated portion of the structure. The presence of the iodine atom contributes significantly to the molecular weight and influences the compound's chemical behavior.

Chemical Reactivity

1,2-Dihydro-2-(iodomethyl)-naphthalene demonstrates chemical reactivity patterns influenced by both its naphthalene core and the reactive iodomethyl group. The carbon-iodine bond is relatively weak compared to carbon-hydrogen bonds, making it susceptible to nucleophilic substitution reactions. This property allows the compound to participate in various synthetic transformations including coupling reactions and heterocycle formation.

The partially reduced ring system introduces stereochemical considerations in reactions, as the C-2 position bearing the iodomethyl group can potentially serve as a stereocenter. This feature can be exploited in stereoselective synthetic pathways where control over three-dimensional molecular architecture is desired.

Synthesis and Related Chemistry

Related Heterocyclization Chemistry

The chemistry of naphthalene derivatives bearing functional groups capable of undergoing cyclization reactions has been extensively studied. Research on the regioselective 5-exo-trig heterocyclization of 2-allyl-1-naphthols using N-iodosuccinimide or molecular iodine in aqueous micelles represents an important area of related chemistry . Such cyclization strategies often involve the formation of carbon-oxygen or carbon-nitrogen bonds to create fused heterocyclic systems.

Heterocyclic compounds containing naphthalene moieties are known for various biological activities including antimicrobial properties, HIV-1 integrase inhibitory effects, anti-inflammatory activity, inhibition of protein tyrosine kinases, and the ability to inactivate enveloped viruses . The structural similarity between these bioactive compounds and 1,2-dihydro-2-(iodomethyl)-naphthalene suggests potential parallels in biological activity or synthetic utility.

ParameterDetails
Minimum Order Quantity1 Kilogram
Price Range (FOB)USD 2.00 per Metric Ton
Payment TermsL/C, D/A, D/P, T/T
Available SpecificationsPharmaceutical Grade (1-10 Metric Ton)
Purity98% Minimum
Storage RecommendationsStore in dry, dark, and ventilated place
TransportationBy air or by sea

The compound is manufactured on an industrial scale with a reported production capacity of 10,000,000 Kilograms per year , indicating significant commercial demand and established manufacturing infrastructure.

Comparison with Related Compounds

Structural Relatives

To better understand the position of 1,2-dihydro-2-(iodomethyl)-naphthalene within its chemical family, it is valuable to compare it with structurally related compounds. Table 2 presents a comparison with selected naphthalene derivatives:

CompoundMolecular FormulaKey Structural Differences
1,2-Dihydro-2-(iodomethyl)-naphthaleneC11H11IPartially reduced ring with iodomethyl group at C-2
2-IodonaphthaleneC10H7IFully aromatic with direct iodine attachment
1,2-DimethylnaphthaleneC12H12Fully aromatic with two methyl substituents
1,2,3,4-TetrahydronaphthaleneC10H12Fully reduced first ring

The comparison highlights the unique position of 1,2-dihydro-2-(iodomethyl)-naphthalene as a compound combining partial ring reduction with the reactive iodomethyl functionality. The melting point of a related compound, 1,2-dimethylnaphthalene, is reported as 1.6°C , which may provide some context for the physical properties of 1,2-dihydro-2-(iodomethyl)-naphthalene, though direct extrapolation would be inappropriate due to significant structural differences.

Reactivity Patterns

The reactivity of 1,2-dihydro-2-(iodomethyl)-naphthalene likely differs from fully aromatic iodonaphthalenes due to the altered electronic distribution caused by the partially reduced ring. The iodomethyl group, compared to a directly attached iodine atom (as in 2-iodonaphthalene), provides different reactivity patterns:

  • Increased distance between the reactive iodine and the aromatic system

  • Greater conformational flexibility due to the methylene spacer

  • Different steric environment around the iodine-bearing carbon

These differences affect how the compound participates in various reactions, particularly those involving the iodine functionality.

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